N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core substituted with a 3-bromophenyl carboxamide group. However, direct pharmacological data for this compound are absent in the provided sources, necessitating comparisons with structurally similar derivatives to infer properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXAVVIJIVERJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved by cyclization reactions involving pyridine derivatives and suitable furan precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Formation of the carboxamide group: This can be accomplished through amidation reactions using carboxylic acid derivatives and amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several classes of bioactive molecules, including furopyridines, dihydropyridines, and thienopyridines. Below is a comparative analysis based on substituents, synthetic pathways, and inferred bioactivity.
Substituent Effects: Bromophenyl vs. Other Aromatic Groups
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide () The 4-bromophenyl group in AZ257 enhances lipophilicity and may improve membrane permeability compared to the 3-bromophenyl isomer in the target compound. AZ257’s dihydropyridine core confers redox-modulating properties, whereas the furo[3,2-b]pyridine in the target compound likely enhances rigidity and binding specificity to kinase domains .
- Fluorophenyl Derivatives: The compound from (5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide) The 4-fluorophenyl substituent increases metabolic stability compared to brominated analogs.
Core Heterocycle Comparisons
Data Table: Key Structural and Inferred Pharmacological Properties
Biological Activity
N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a pyridine ring fused with a furan ring, substituted with a bromophenyl group and a carboxamide group. Its molecular formula is with a molecular weight of 331.16 g/mol . The unique arrangement of these functional groups contributes to its diverse chemical reactivity and potential biological effects.
Target Interactions
This compound acts on various biological targets, primarily through interactions with enzymes and receptors. The bromine atom at the 3-position of the phenyl group enhances the compound's reactivity and binding affinity towards specific targets, which may include:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Biochemical Pathways
Research indicates that pyridine derivatives can impact several biochemical pathways. For instance:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through interference with cellular processes.
- Anticancer Potential : There is emerging evidence that compounds with similar structures may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth .
Case Studies and Experimental Data
Recent studies have evaluated the biological activity of this compound through various experimental approaches:
-
In Vitro Studies :
- A study demonstrated that the compound showed significant inhibitory activity against certain bacterial strains, with IC50 values indicating effective concentrations ranging from 7 to 40 μM .
- Molecular modeling studies suggested that the compound can access unique binding sites on target enzymes, enhancing its potential as a drug candidate.
-
In Vivo Studies :
- Animal models have been employed to assess the therapeutic efficacy of the compound in treating infections and tumor growth. Results indicated promising outcomes, warranting further investigation into its pharmacokinetics and safety profiles.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial | 7 - 40 | Inhibits bacterial growth |
| Related Pyridine Derivative | Anticancer | Varies | Induces apoptosis in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
